molecular formula C5H5NO3S B13317186 (5-Nitrofuran-2-yl)methanethiol

(5-Nitrofuran-2-yl)methanethiol

Cat. No.: B13317186
M. Wt: 159.17 g/mol
InChI Key: CJABBMPSYURIQT-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methanethiol (CAS 1823064-87-4) is a high-purity chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. Its structure incorporates the 5-nitrofuran pharmacophore, a privileged scaffold known for potent biological activity. Researchers value this compound for its potential application in synthesizing new derivatives active against a range of bacterial pathogens. The 5-nitrofuran moiety functions as a bioreductive prodrug system . In hypoxic environments, such as those found within solid tumours or certain bacterial cells, bacterial nitroreductase enzymes reduce the nitro group, leading to the generation of highly reactive cytotoxic intermediates that cause cell death . This mechanism is especially relevant for targeting drug-resistant and dormant bacterial populations, such as those in tuberculosis, where 5-nitrofuran derivatives have shown promising activity against both replicating and non-replicating Mycobacterium tuberculosis . The presence of the thiol (-SH) functional group in this compound provides a versatile handle for chemical synthesis, allowing researchers to create diverse molecular hybrids, including conjugates with other privileged heterocyclic structures . These hybrids are explored to enhance antibacterial potency, overcome resistance mechanisms, and improve selectivity. This compound is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methanethiol

InChI

InChI=1S/C5H5NO3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2

InChI Key

CJABBMPSYURIQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CS

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 5 Nitrofuran 2 Yl Methanethiol

Reactions Involving the Methanethiol (B179389) Group

Nucleophilic Substitution Reactions

The thiol group of (5-Nitrofuran-2-yl)methanethiol, particularly in its deprotonated thiolate form, is a potent nucleophile. It can participate in Sₙ2 reactions with various electrophiles, such as alkyl halides, to form new carbon-sulfur bonds. This reactivity is analogous to that of other thiols, where the thiolate anion displaces a leaving group on an electrophilic carbon atom.

For instance, in the presence of a base, this compound can react with an alkyl halide (R-X) to yield the corresponding thioether. The reaction proceeds through a typical Sₙ2 mechanism, involving the backside attack of the thiolate on the alkyl halide.

Reaction Scheme: (5-Nitrofuran-2-yl)-CH₂S⁻ + R-X → (5-Nitrofuran-2-yl)-CH₂S-R + X⁻

This type of reaction is fundamental in synthetic organic chemistry for the construction of sulfur-containing molecules.

Thiol-Disulfide Exchange Reactions and Related Redox Processes

Thiols are known to undergo redox reactions, most notably thiol-disulfide exchange. This process involves the reaction of a thiol with a disulfide bond (R-S-S-R'), resulting in the formation of a new disulfide and a new thiol. libretexts.org The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. libretexts.orgnih.gov

This compound can react with a disulfide, leading to a dynamic equilibrium. This reaction is crucial in biological systems, where it mediates protein folding and redox signaling through coenzymes like glutathione (B108866). libretexts.org

Reaction Scheme: (5-Nitrofuran-2-yl)-CH₂SH + R-S-S-R ⇌ (5-Nitrofuran-2-yl)-CH₂S-S-R + RSH

Furthermore, the thiol group can be oxidized to form a symmetrical disulfide, bis(5-nitrofuran-2-ylmethyl) disulfide. This oxidation can be achieved using mild oxidizing agents.

Oxidation Reaction: 2 (5-Nitrofuran-2-yl)-CH₂SH + [O] → (5-Nitrofuran-2-yl)-CH₂S-S-CH₂-(5-Nitrofuran-2-yl) + H₂O

The interconversion between the thiol and disulfide forms represents a key redox process for this molecule. libretexts.org

Formation of Thioethers and Other Sulfur-Containing Linkages

The formation of thioethers from this compound is a direct application of its nucleophilic character, as detailed in section 3.1.1. This reaction is a versatile method for creating stable carbon-sulfur bonds. The general strategy involves the deprotonation of the thiol to generate the more reactive thiolate, followed by its reaction with a suitable electrophile.

ElectrophileReagent/ConditionsProduct Type
Alkyl Halide (e.g., CH₃I)Base (e.g., NaH, K₂CO₃)Alkyl Thioether
Acyl Chloride (e.g., CH₃COCl)Base (e.g., Pyridine)Thioester
EpoxideBase or Acid Catalystβ-Hydroxy Thioether
α,β-Unsaturated CarbonylBase (Michael Addition)Thioether Adduct

These reactions highlight the utility of this compound as a building block for introducing the (5-nitrofuran-2-yl)methylthio moiety into various molecular scaffolds.

Reactivity of the Nitrofuran Ring System

The nitrofuran ring is an electron-deficient aromatic system, a characteristic imparted by the strong electron-withdrawing nature of the nitro group (-NO₂). This feature governs the ring's susceptibility to reduction and nucleophilic attack while deactivating it towards electrophilic substitution.

Redox Chemistry of the Nitro Group

A hallmark of nitroaromatic compounds is the rich redox chemistry of the nitro group. researchgate.net The nitro group in 5-nitrofurans can undergo a multi-step, six-electron reduction to the corresponding amine. nih.gov This process is often mediated by enzymatic nitroreductases in biological systems but can also be achieved with chemical reducing agents. researchgate.netresearchgate.net

The reduction proceeds through several key intermediates: nih.govnih.gov

Nitro Radical Anion: A one-electron reduction produces a nitro radical anion. In aerobic conditions, this can transfer the electron to oxygen, generating superoxide (B77818) radicals in a process called "futile cycling." nih.govresearchgate.net

Nitroso Intermediate: A two-electron reduction of the nitro group forms a nitroso derivative (R-NO).

Hydroxylamino Intermediate: A further two-electron reduction of the nitroso group yields a hydroxylamino derivative (R-NHOH). This species is often considered a key cytotoxic intermediate. researchgate.net

Amino Product: The final two-electron reduction of the hydroxylamino group gives the stable amino derivative (R-NH₂). nih.gov

Reduction StageIntermediate/ProductElectrons Transferred (Total)
Starting MaterialR-NO₂ (Nitro)0
Step 1R-NO (Nitroso)2e⁻
Step 2R-NHOH (Hydroxylamino)4e⁻
Step 3R-NH₂ (Amino)6e⁻

The reduction potential of the nitro group is a critical parameter influencing its biological activity, with studies showing a correlation between reduction potential and the efficacy of some nitrofuran derivatives. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Furan (B31954) Ring

The reactivity of the furan ring towards aromatic substitution is strongly influenced by its substituents.

Electrophilic Aromatic Substitution (SEAr):

The furan ring is inherently electron-rich and more susceptible to electrophilic attack than benzene. wikipedia.orgchemicalbook.com However, the presence of the powerful electron-withdrawing nitro group at the C5 position strongly deactivates the ring towards electrophilic attack. youtube.commasterorganicchemistry.com Any electrophilic substitution, if forced to occur, would be directed to the positions meta to the nitro group (C3 and C4), which are the least deactivated positions. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation are generally difficult to perform on such a deactivated system. wikipedia.orgbyjus.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-withdrawing nitro group significantly activates the furan ring for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, a good leaving group (typically a halide) must be present on the ring, and the activating group (the nitro group) must be positioned ortho or para to it to stabilize the negatively charged intermediate (Meisenheimer complex) via resonance. libretexts.orglibretexts.org

In a hypothetical derivative like 2-chloro-5-nitrofuran, the chlorine atom at C2 is para to the nitro group at C5, making it highly susceptible to displacement by nucleophiles (e.g., alkoxides, amines, or thiolates).

Reaction Scheme (Hypothetical): 2-Chloro-5-nitrofuran + Nu⁻ → 2-Nu-5-nitrofuran + Cl⁻

This high reactivity makes SNAr a key pathway for the functionalization of the 5-nitrofuran scaffold. nih.govmdpi.com

Exploration of Novel Chemical Transformations

The unique bifunctional nature of this compound, possessing both a nitroaromatic system and a nucleophilic thiol group, opens avenues for the exploration of novel and complex chemical transformations. The electronic interplay between the electron-withdrawing nitro group and the sulfur-based nucleophile, connected by a methylene linker to the furan ring, allows for the design of reactions that leverage both functionalities simultaneously or sequentially.

Cascade and Tandem Reactions Utilizing Both Functional Groups

Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, represent an efficient and elegant approach in organic synthesis. For this compound, such reactions can be envisioned to proceed through initial activation of either the nitro group or the thiol moiety, followed by intramolecular reactions.

One potential cascade pathway could be initiated by the reduction of the nitro group. The resulting nitroso, hydroxylamino, or amino group can then participate in intramolecular reactions with the thiol or a derivative thereof. For instance, the in situ generated amino group could react with the thiol to form a transient thiohydroxylamine, which could undergo further transformations.

Alternatively, the thiol group can act as an initial nucleophile. For example, in the presence of a suitable electrophile, the thiol can form a sulfonium ion. This intermediate could then be susceptible to intramolecular attack by the nitro group, potentially leading to complex heterocyclic scaffolds.

Another plausible tandem reaction involves the initial S-alkylation or S-acylation of the thiol group, followed by an intramolecular cyclization involving the nitro group. The nature of the linker introduced at the sulfur atom would be crucial in dictating the feasibility and outcome of the cyclization.

While specific experimental studies on cascade and tandem reactions of this compound are not extensively documented, the principles of cascade reactions in total synthesis are well-established and provide a conceptual framework for designing such transformations. The key is to strategically trigger a sequence of intramolecular events by carefully choosing reagents and reaction conditions.

Reaction Type Initiating Step Potential Intermediate(s) Potential Product Class
Reductive CascadeReduction of nitro groupAminofuran, NitrosofuranFused heterocyclic systems
Electrophilic CascadeThiol reaction with electrophileSulfonium ionPolycyclic sulfur-containing heterocycles
Tandem S-Functionalization/CyclizationS-alkylation/acylationS-substituted intermediateThiazepine or other S,N-heterocycles

Photochemical Reactivity and Transformations

The photochemical behavior of nitroaromatic compounds is a rich area of study, and 5-nitrofuran derivatives are known to be photolabile. The presence of the thiol group in this compound introduces additional pathways for photochemical transformations, potentially involving intramolecular reactions between the photoexcited nitro group and the thiol.

The aquatic photochemical degradation of nitrofuran antibiotics has been investigated, revealing that direct photolysis is a dominant degradation pathway. nih.govumn.edu For instance, the photolysis of 5-nitrofurfural in aqueous solutions can lead to the nucleophilic substitution of the nitro group. researchgate.net This suggests that the 5-nitrofuran moiety in this compound is susceptible to photochemical activation.

A particularly relevant area of research is the direct photochemical reaction between nitroarenes and thiols. Studies have shown that photoexcitation of a nitroarene in the presence of a thiol can lead to the formation of sulfonamides. chemistryviews.org This transformation is proposed to proceed through the electronically excited state of the nitroarene, which acts as an oxidant and reacts with the thiol. chemistryviews.org An oxygen atom transfer from the nitro group to the sulfur atom is a key step in this process. chemistryviews.org

In the case of this compound, an intramolecular version of this reaction can be envisioned. Upon photoexcitation, the nitro group could interact with the adjacent thiol group, leading to a cascade of events.

Proposed Photochemical Transformation Pathway:

Photoexcitation: The 5-nitrofuran ring absorbs UV or visible light, promoting the nitro group to an excited state.

Intramolecular Interaction: The excited nitro group interacts with the neighboring thiol group.

Oxygen Atom Transfer: An intramolecular oxygen atom transfer from the nitro group to the sulfur atom could occur, potentially forming a sulfoxide or sulfone intermediate.

Rearrangement and/or Fragmentation: The resulting intermediate could undergo rearrangement or fragmentation to yield various photoproducts.

The specific products of the photochemical transformation of this compound would depend on various factors, including the solvent, the presence of oxygen, and the wavelength of light used.

Photochemical Process Key Reactive Species Potential Reaction Potential Product(s)
Direct PhotolysisExcited state of 5-nitrofuranNucleophilic substitution of NO2Hydroxylated or other substituted furan derivatives
Intramolecular PhotoreactionExcited nitro group and thiolIntramolecular oxygen atom transferCyclic sulfonamides, sulfoxides, or sulfones
Photo-oxidationThiol radical, reactive oxygen speciesOxidation of the thiol groupDisulfides, sulfonic acids

Further research, including detailed mechanistic studies and product analysis, is necessary to fully elucidate the rich and complex cascade, tandem, and photochemical reactivity of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Nitrofuran 2 Yl Methanethiol Derivatives

Rational Design of Analogs for Modulated Biological Activity

The rational design of analogs of (5-nitrofuran-2-yl)methanethiol is a strategic approach to optimize its therapeutic properties. This process involves the targeted modification of the parent molecule to enhance its interaction with biological targets while minimizing off-target effects. A key strategy in the design of nitrofuran derivatives is the introduction of various substituents to the core structure, which can modulate the electronic, steric, and hydrophobic properties of the molecule. nih.govnih.gov

For instance, the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives was guided by the analysis of their stereoelectronic features. nih.gov This approach led to the identification of compounds with low Lowest Unoccupied Molecular Orbital (LUMO) energies, a property associated with potential antitubercular activity. nih.gov One particularly potent analog, (E)-3-(5-nitrofuran-2-yl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one, emerged from this rational design process, demonstrating significant activity against Mycobacterium tuberculosis. nih.gov

Another example of rational design involves the creation of hybrid molecules. By combining the 5-nitrofuran moiety with other pharmacologically active scaffolds, researchers have developed novel compounds with enhanced antimicrobial properties. researchgate.net This "double-drug" strategy aims to leverage the biological activities of both components to create a more effective therapeutic agent. researchgate.net

The design process is often iterative, involving cycles of design, synthesis, and biological evaluation. The data obtained from these studies feeds back into the design process, allowing for the refinement of subsequent generations of analogs with improved activity profiles.

Impact of Substituent Variation on Molecular Recognition and Interaction Profiles

The nature and position of substituents on the this compound framework have a profound impact on its biological activity. These modifications can influence how the molecule is recognized by and interacts with its biological target.

Electronic modifications, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the reactivity and binding affinity of the molecule. The nitro group at the 5-position of the furan (B31954) ring is a critical electronic feature, essential for the bioactivation of many nitrofuran compounds. la.gov The reduction of this nitro group is often a key step in their mechanism of action. la.govresearchgate.net

Steric factors, which relate to the size and shape of the molecule, also play a crucial role. Bulky substituents can either enhance or hinder biological activity depending on the specific target. researchgate.net For example, in some cases, bulky groups at the 2-position of the furan ring have been shown to negatively affect activity against gram-negative bacteria, possibly by impeding penetration into the bacterial cell. researchgate.net Conversely, in other contexts, specific steric arrangements can lead to improved binding and selectivity.

A study on N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides demonstrated that both the number of carbons in an aliphatic chain and the electronegativity of substituents were related to trypanocidal activity and cytotoxicity. researchgate.net This highlights the intricate interplay between steric and electronic factors in determining biological outcomes.

Compound SeriesModification TypeKey FindingReference
4-(5-nitrofuran-2-yl)prop-2-en-1-one derivativesStereoelectronicLow LUMO energies correlated with antitubercular activity. nih.gov
N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazidesElectronic & StericActivity and cytotoxicity are linked to aliphatic chain length and electronegativity. researchgate.net
5-nitrofuran-2-yl derivatives with (sub)phenyl/pyridyl thiosemicarbazideSteric & ElectronicSubstitution with dibromopyridinyl carbothioamide resulted in high potency against M. tuberculosis. nih.gov

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is a critical aspect of SAR studies. ijpsr.com The ability of a molecule to adopt a specific conformation is often essential for its interaction with a biological target. ijpsr.com Most drug molecules are flexible and can exist in various conformations due to rotation around single bonds. ijpsr.com

The flexibility of this compound derivatives can influence their ability to fit into the binding site of a target protein. nih.govosu.edu Understanding the conformational preferences of these molecules can guide the design of analogs with a higher propensity to adopt the bioactive conformation. Computational methods are frequently employed to perform conformational analysis and to understand the relationship between molecular flexibility and biological activity. researchgate.netijpsr.com For example, a computational study on 5-nitrofuran derivatives used molecular mechanics and quantum mechanics to determine the structural, electronic, and electrostatic requirements for antibacterial activity. researchgate.net

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR and guide the design of new molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.netajprd.comresearchgate.net This method helps to visualize and analyze the interactions between the ligand and the active site of the protein, providing insights into the molecular basis of biological activity. researchgate.netajprd.com For nitrofuran derivatives, docking studies have been used to investigate their interactions with various enzymes, such as nitroreductases, which are involved in their activation. researchgate.netajprd.comnih.gov

Standard docking protocols often assume a rigid receptor, which may not accurately reflect the dynamic nature of protein-ligand interactions. schrodinger.com Induced-fit docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's active site, allowing it to change its conformation to accommodate the ligand. nih.govschrodinger.comresearchgate.net IFD simulations can provide a more accurate prediction of the binding mode and have been successfully applied to study the interactions of nitrofuran derivatives with their targets. nih.govmdpi.com

Compound/SeriesTarget ProteinDocking MethodKey FindingsReference
3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazolesVarious nitrofuran-associated targetsInduced-Fit Docking (IFD)Differences in the molecular periphery led to high selectivity against different pathogens. nih.govmdpi.com
Substituted furan derivativesE. coli nitro-reductase (1YLU)Molecular DockingDocking scores ranged from -5.9 to -8.8 Kcal/mol, with one compound showing a high binding score of -8.80 Kcal/mol. researchgate.netajprd.com
2-Substituted-5-(5-nitro-furan-2-yl)-1,3,4-thiadiazolesH. pylori ureaseMolecular DockingShowed potential interaction between the ligands and the urease active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govarxiv.orgslideshare.netresearchgate.net QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological data. nih.govaimspress.com

These models can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources. nih.gov Several QSAR studies have been conducted on nitrofuran derivatives to understand the factors influencing their activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi. arxiv.orgslideshare.netresearchgate.netnih.govnih.gov

For example, a QSAR study on the genotoxicity of nitrofuran derivatives identified three key factors contributing to their activity: electronic properties (charge on a specific carbon atom), hydrophobicity (log P), and steric parameters. nih.gov Another QSAR analysis of 5-nitrofuran-2-yl derivatives as anti-tuberculosis agents developed a model with a high correlation coefficient, demonstrating its predictive capability. arxiv.orgslideshare.netresearchgate.net These studies underscore the utility of QSAR in elucidating the SAR of this compound derivatives and in guiding the design of more potent analogs. nih.govnih.govaimspress.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, providing insights that are highly complementary to experimental studies. nih.gov For nitrofuran derivatives, DFT calculations are instrumental in understanding the properties that govern their biological activity. These studies often employ functionals like B3LYP or wB97X-D with basis sets such as 6-311++G(d,p) to model the system accurately. mdpi.comresearchgate.net

A key application of DFT in this context is the calculation of global reactivity descriptors, which help predict how a molecule will behave in a chemical reaction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

HOMO and LUMO Analysis : The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. For 5-nitrofurans, the energy of the LUMO is especially relevant as it correlates with the ease of reduction of the nitro group, the critical step for bioactivation. A lower LUMO energy implies a greater electron affinity and easier reduction.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more chemically reactive. mdpi.com In one study comparing the API Nitrofurantoin (B1679001) (NF) to its salt form (NF-DMAP), the energy gap was found to decrease upon salt formation, indicating that the salt is chemically more reactive than the API alone. mdpi.com

Molecular Electrostatic Potential (MESP) : DFT is also used to calculate the Molecular Electrostatic Potential (MESP) surface of a molecule. nih.govresearchgate.net The MESP map visualizes the charge distribution, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets, such as enzymes or DNA, through non-covalent interactions. For nitrofuran derivatives, the MESP often shows negative potential localized on the oxygen atoms of the nitro group, highlighting their role in intermolecular interactions. researchgate.net

DFT calculations provide a theoretical framework to rationalize experimental SAR data and to guide the design of new derivatives. By calculating the electronic properties of proposed structures based on the this compound scaffold, researchers can prioritize the synthesis of compounds with a higher probability of possessing the desired biological activity.

Below is a table of DFT-calculated reactivity descriptors for the related compound Nitrofurantoin, illustrating the type of data generated in these computational studies.

ParameterDescriptionCalculated Value (B3LYP)Reference
EHOMO Energy of the Highest Occupied Molecular Orbital-7.14 eV mdpi.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-3.17 eV mdpi.com
Energy Gap (ΔE) Difference between LUMO and HOMO energies3.97 eV mdpi.com
Electrophilicity Index (ω) Measures the energy stabilization when the system acquires additional electronic charge6.78 eV researchgate.net

Investigation of Molecular Mechanisms of Action and Biological Targets Non Clinical Research

Interaction with Bacterial Nitroreductase Enzymes

The cornerstone of the 5-nitrofuran mechanism of action is its interaction with bacterial nitroreductases. nih.gov These enzymes are crucial for activating the prodrug, a step that is indispensable for its antimicrobial effects. nih.govnih.gov In their absence, the antibacterial activity of many nitrofurans is significantly diminished, although some residual activity may persist, suggesting the existence of additional, secondary activation pathways or a minor antibacterial effect of the unreduced compound. nih.govnih.gov

The activation of the 5-nitrofuran warhead proceeds via reduction of its nitro group. nih.gov This process is catalyzed by two main types of nitroreductases in bacteria like E. coli, designated as Type I (oxygen-insensitive) and Type II (oxygen-sensitive). nih.gov

Type I Nitroreductases (e.g., NfsA, NfsB): These enzymes, such as the well-characterized NfsA and NfsB in E. coli, catalyze the two-electron reduction of the nitro group. nih.govmanchester.ac.uk This reaction, which uses NAD(P)H as a reducing equivalent, proceeds through a ping-pong mechanism to convert the nitro group into nitroso and, ultimately, highly reactive hydroxylamine (B1172632) derivatives. nih.govmanchester.ac.uk These cytotoxic metabolites are then responsible for damaging bacterial DNA and other macromolecules.

Type II Nitroreductases (e.g., AhpF): This pathway involves a single-electron reduction of the nitrofuran, producing a nitro anion free radical. nih.gov In the presence of oxygen, this radical can be futilely oxidized back to the original nitrofuran molecule, a process that simultaneously generates superoxide (B77818) radicals, contributing to cellular oxidative stress. nih.gov Research has identified AhpF in E. coli as a novel enzyme capable of this type of 5-nitrofuran activation. nih.govnih.gov

The precise interaction between nitrofuran compounds and the active site of nitroreductase enzymes is a critical determinant of activation efficiency and, consequently, antimicrobial potency. Structural and computational studies have sought to elucidate these interactions, though they have proven complex.

Co-crystallization studies of nitrofurans with nitroreductases have often revealed the antibiotic bound in a "flipped" or non-productive orientation, where the furan (B31954) ring, rather than the essential nitro group, is positioned for reduction by the enzyme's flavin mononucleotide (FMN) cofactor. manchester.ac.uk This has complicated the direct observation of the catalytically relevant binding mode. manchester.ac.uk

Molecular dynamics simulations suggest that the oxidation state of the FMN cofactor significantly influences the binding preference. For instance, simulations indicated that while nitrofurantoin (B1679001) binds stably in the non-productive "flipped" conformation to the oxidized form of the NfsA enzyme, this binding is unstable when the enzyme's FMN is in a reduced state. manchester.ac.uk This suggests that the antibiotic may bind differently to the enzyme at various stages of the catalytic cycle. manchester.ac.uk Furthermore, docking studies on other 5-nitrofuran derivatives have been used to rationalize structure-activity relationships and have identified potential binding interactions within the active sites of target enzymes, such as dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov

Antimicrobial Activity Research in In Vitro Models

The bioreductive activation of the 5-nitrofuran moiety translates into potent antimicrobial activity against a wide array of pathogens, including multidrug-resistant bacteria and various fungal species.

The rise of multidrug-resistant bacteria has spurred research into new and repurposed antimicrobial agents. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a critical threat in this regard. Research has demonstrated that synthetic 5-nitrofuran derivatives possess significant activity against these challenging pathogens. nih.govnih.gov In one study, a series of 5-nitrofuran-tagged compounds were tested against the ESKAPE panel, with a lead compound demonstrating activity superior to the clinically used antibiotic nitrofurantoin. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of a Lead 5-Nitrofuran Derivative (13g) Against ESKAPE Pathogens This table presents a selection of Minimum Inhibitory Concentration (MIC) data for a specific derivative as reported in the cited literature.

PathogenGram StainMIC (μg/mL)Reference Compound MIC (μg/mL) (Nitrofurantoin)
Staphylococcus aureusPositive432
Enterococcus faeciumPositive416
Klebsiella pneumoniaeNegative1632
Acinetobacter baumanniiNegative832
Pseudomonas aeruginosaNegative>64>64
Enterobacter cloacaeNegative832

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent, with drug-resistant strains posing a major therapeutic challenge. nih.gov Derivatives of 5-nitrofuran have shown exceptional promise as anti-mycobacterial agents, exhibiting potent activity against both replicating and dormant forms of M. tuberculosis.

In one study, a derivative, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, was found to be three times more active than the first-line drug isoniazid (B1672263) and equally active as rifampicin (B610482) against replicating M. tuberculosis. nih.govresearchgate.net The same compound was 50 times more potent than isoniazid against dormant, starved bacteria. nih.govresearchgate.net Other research identified 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as highly potent and selective inhibitors of M. tuberculosis, with one compound demonstrating an in vitro MIC of 0.031 mg/L, outperforming standard anti-TB drugs. nih.gov These derivatives were also found to inhibit mycobacterial arylamine N-acetyltransferase (NAT), a novel and essential therapeutic target. nih.gov

Antiparasitic Activity Research (e.g., Trypanosoma cruzi)

The 5-nitrofuran scaffold is a cornerstone in the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Research has demonstrated that derivatives of 5-nitrofuran exhibit significant trypanocidal activity, often surpassing the efficacy of standard treatments like benznidazole (B1666585) and nifurtimox (B1683997). conicet.gov.arnih.gov

Studies have identified several 5-nitrofuran and 5-nitrothiophene derivatives with potent activity against T. cruzi. For instance, certain thiosemicarbazone derivatives containing the 5-nitrofuran group were shown to be significantly more active than the reference drugs. conicet.gov.ar Specifically, 5-nitrofuran derivatives 8 and 13 were identified as highly active, with ID50 values of 1.9 µM and 1.0 µM, respectively, making them approximately four to seven times more potent than nifurtimox and benznidazole in the studied assays. conicet.gov.ar The activity of these compounds is linked to a dual mechanism of action: inducing oxidative stress and inhibiting the biosynthesis of membrane sterols. researchgate.net

The table below summarizes the inhibitory activity of selected 5-nitrofuran derivatives against T. cruzi.

Compound IDTypeTargetIC50 / ID50 (µM)Reference DrugRef.
Derivative 85-NitrofuranT. cruzi1.9Nifurtimox, Benznidazole conicet.gov.ar
Derivative 135-NitrofuranT. cruzi1.0Nifurtimox, Benznidazole conicet.gov.ar
Derivative 115-NitrothiopheneT. cruzi4.2-6.4Nifurtimox, Benznidazole conicet.gov.ar

This table presents data for 5-nitrofuran derivatives, not (5-Nitrofuran-2-yl)methanethiol itself.

Exploration of Other Non-Clinical Biological Activities

Anticancer Activity Research in Isolated Cell Lines

The anticancer potential of 5-nitrofuran derivatives has been explored in various studies, showing promising activity against several cancer cell lines. While early research in 1966 already pointed to the anticancer properties of this class of compounds nih.gov, more recent investigations have identified specific molecular hybrids with potent inhibitory effects.

For example, novel 5-nitrofuran-isatin hybrids demonstrated significant inhibitory activity against the human colon cancer cell line HCT 116, with IC50 values ranging from 1.62 to 8.8 µM. researchgate.net These hybrids were designed to combine the therapeutic attributes of both 5-nitrofuran and isatin. researchgate.netglobalauthorid.com Furthermore, cytotoxicity assessments of other 5-nitrofuran derivatives against HepaRG liver progenitor cells showed low toxicity, with IC50 values greater than 100 µM, suggesting a degree of selectivity for cancer cells. nih.gov

The table below presents the in vitro anticancer activity of selected 5-nitrofuran derivatives.

Compound ClassCell LineActivityResultRef.
5-Nitrofuran-isatin hybridsHCT 116 (Colon Cancer)IC501.62 - 8.8 µM researchgate.net
Functionalized 5-Nitrofuran derivativesHepaRG (Liver Progenitor)IC50>100 µM nih.gov

This table presents data for 5-nitrofuran derivatives, not this compound itself.

Enzyme Inhibition Studies Beyond Nitroreductase (e.g., direct protein inhibition)

While the biological activity of nitrofurans is often attributed to the reduction of the nitro group by nitroreductase enzymes, research has uncovered other mechanisms of action. nih.gov One significant alternative pathway is the inhibition of ergosterol (B1671047) biosynthesis in parasites, specifically targeting the enzyme squalene (B77637) epoxidase. conicet.gov.arnih.govresearchgate.net

Studies on T. cruzi demonstrated that certain 5-nitrofuran derivatives lead to the accumulation of squalene, which is indicative of squalene epoxidase inhibition. conicet.gov.arnih.gov For example, derivative 7 was identified as a potent squalene accumulator, with a capability similar to the known squalene epoxidase inhibitor terbinafine. conicet.gov.ar This inhibition of ergosterol synthesis disrupts the parasite's cell membrane integrity. researchgate.net Further research also suggests that nitrofurans can interact with other parasite proteins, including prostaglandin (B15479496) F2α synthase and cytochrome P450 reductases, indicating a broader range of enzymatic targets. researchgate.net

Compound IDOrganismInhibited Enzyme/ProcessObserved EffectRef.
Derivative 7T. cruziSqualene EpoxidaseSqualene accumulation, Ergosterol depletion conicet.gov.ar
Derivative 8T. cruziSqualene EpoxidaseDiscrete squalene accumulation conicet.gov.ar
Derivative 11T. cruziSqualene EpoxidaseGood squalene accumulation conicet.gov.ar

This table presents data for 5-nitrofuran derivatives, not this compound itself.

Sensing Applications (e.g., hydrogen polysulfides)

The distinct chemical properties of the nitrofuran group have been harnessed for sensing applications. Although research on this compound as a direct sensor is not available, related studies have developed fluorescent sensors for the detection of nitrofuran antibiotics in environmental or biological samples.

One such study reported the synthesis of a metal-organic framework (HNU-52) that functions as a fluorescent sensor. researchgate.net This sensor demonstrated the ability to effectively and selectively detect nitrofuran antibiotics like nitrofurantoin and nitrofurazone (B1679002) with high sensitivity, achieving detection limits in the sub-micromolar range. researchgate.net The mechanism relies on the quenching of the sensor's fluorescence upon binding to the nitrofuran compound. This application highlights the potential for developing detection systems based on the recognition of the nitrofuran moiety. researchgate.net

SensorAnalyteDetection LimitApplicationRef.
HNU-52 (MOF)Nitrofurantoin9.2 x 10⁻⁷ MFluorescent sensing researchgate.net
HNU-52 (MOF)Nitrofurazone7.2 x 10⁻⁷ MFluorescent sensing researchgate.net

Omics-Based Approaches to Elucidate Biological Pathways

Transcriptomics and Proteomics in Response to Compound Exposure

Omics technologies provide a powerful, high-throughput approach to understanding the global cellular response to chemical compounds, offering insights into mechanisms of action and toxicity. nih.govqub.ac.uk Proteomic studies on bacteria exposed to nitrofurantoin, a common nitrofuran antibiotic, have revealed a complex stress response.

In Bacillus subtilis, exposure to nitrofurantoin leads to the significant upregulation of proteins involved in detoxifying reactive oxygen species (ROS), such as superoxide dismutases (SodA, SodF) and catalases (KatA). nih.gov Additionally, proteins that protect against protein damage, including chaperones and proteases, are also upregulated, indicating that protein homeostasis is critically impaired by the compound. nih.gov The proteomic profile of nitrofurantoin showed high similarity to compounds that induce oxidative stress and interfere with metal homeostasis. nih.gov These findings confirm that while nitroreduction is a key activation step, the downstream effects involve widespread oxidative damage to multiple cellular components, including DNA and proteins. nih.gov While combined transcriptomic and proteomic analyses can be challenging due to often low mRNA-protein correlation mdpi.com, they provide a more comprehensive picture of the biological impact. nih.gov

OrganismCompoundKey Proteomic FindingsImplied MechanismRef.
Bacillus subtilisNitrofurantoinUpregulation of ROS-detoxifying proteins (SodA, KatA), chaperones, and proteases.Induction of oxidative stress, impairment of protein homeostasis. nih.gov

Metabolomics Profiling

Extensive literature searches did not yield any specific studies on the metabolomics profiling of this compound. While research exists on the metabolomic effects of other nitrofuran compounds, such as nitrofurantoin, this information is not directly applicable to this compound due to structural and metabolic differences.

Therefore, there are no detailed research findings or data tables available to populate a metabolomics profile for this compound at this time. The metabolic impact of this specific compound on cellular pathways remains an area for future investigation.

Advanced Research Methodologies and Future Perspectives for 5 Nitrofuran 2 Yl Methanethiol Research

Development of High-Throughput Screening Assays for Compound Evaluation

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast libraries of chemical compounds against biological targets. pharmasalmanac.combmglabtech.com For a compound like (5-Nitrofuran-2-yl)methanethiol, the development of bespoke HTS assays is crucial for efficiently evaluating its biological activity and identifying promising derivatives. This process involves miniaturization, automation, and the establishment of robust detection methods. bmglabtech.compharmtech.com

The primary objective of HTS is to identify "hits"—compounds that interact with a target in a desired manner—which serve as starting points for further optimization. bmglabtech.com The development of these assays can be broadly categorized into biochemical and cell-based approaches. nih.gov

Biochemical Assays: These assays assess the direct interaction of the compound with an isolated biological target, such as an enzyme or receptor. For this compound, this could involve assays to measure the inhibition of a specific bacterial enzyme. Technologies commonly employed include:

Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET) are used to measure binding events or enzyme activity. nih.gov

Luminescence-Based Assays: These are often used for their high sensitivity and are suitable for a wide range of enzymatic targets. pharmtech.com

Thiol Reactivity Assays: Given the methanethiol (B179389) group, developing a specific HTS assay to quantify intrinsic thiol reactivity is essential. A fluorescence-based competitive endpoint assay, for example, can be used to measure the rate constant of a compound's reaction with a thiol-containing molecule like glutathione (B108866), helping to identify compounds with desired covalent binding properties or flag those with non-specific reactivity. nih.govresearchgate.net

Cell-Based Assays: These assays evaluate the effect of a compound on whole cells, providing insights into its activity in a more biologically relevant context. This is particularly important for antimicrobial compounds, where effects on bacterial viability are the primary endpoint. Examples include:

Reporter Gene Assays: These measure the compound's effect on the expression of a specific gene, which can be linked to a particular cellular pathway. nih.gov

Cell Viability Assays: High-throughput methods can rapidly screen for compounds that inhibit the growth of pathogenic bacteria.

High-Content Screening (HCS): This advanced microscopy-based technique allows for the automated analysis of multiple cellular parameters, providing a more detailed picture of the compound's mechanism of action. nih.gov

The development pipeline for an HTS assay involves several key steps, from initial target selection and reagent preparation to the configuration of robotic workstations and sophisticated data analysis. bmglabtech.com

HTS Assay TypePrincipleApplication for this compound Evaluation
Biochemical Measures direct interaction with an isolated target (e.g., enzyme, receptor). nih.govQuantifying inhibition of essential bacterial enzymes.
Fluorescence Polarization (FP)Detects changes in the rotational motion of a fluorescently labeled molecule upon binding. pharmasalmanac.comnih.govAssessing binding affinity to a specific protein target.
TR-FRETMeasures energy transfer between two fluorophores when in close proximity. nih.govStudying protein-protein interactions modulated by the compound.
Thiol Reactivity AssayCompetitively measures the reaction rate between the test compound and a free thiol against a fluorescent probe. nih.govEvaluating the specific reactivity of the methanethiol group.
Cell-Based Measures the effect of a compound on living cells. nih.govDetermining antimicrobial activity against pathogenic bacteria.
Reporter Gene AssayMonitors the modulation of a specific gene's expression. nih.govIdentifying interference with specific bacterial signaling pathways.
High-Content Screening (HCS)Automated microscopy and image analysis to measure multiple cellular parameters. nih.govElucidating the mechanism of action by observing morphological changes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capacity. arxiv.org These computational tools can significantly accelerate the design and discovery of novel derivatives of this compound with enhanced efficacy and optimized properties. frontiersin.orgnih.gov The integration of ML can be applied across several key stages of the discovery pipeline. harvard.edu

De Novo Drug Design: Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. harvard.edu By training these models on libraries of known bioactive nitrofurans and sulfur-containing compounds, they can generate novel structures related to this compound that are predicted to have desirable therapeutic properties.

Molecular Property Prediction: ML models are adept at predicting the physicochemical and biological properties of molecules. arxiv.orgharvard.edu Algorithms like Random Forest (RF) and Support Vector Machines (SVM) can be trained to predict a compound's bioactivity, solubility, permeability, and potential toxicity from its molecular structure alone. frontiersin.org This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources.

Virtual Screening and Drug-Target Interactions: AI can enhance traditional virtual screening methods. nih.gov ML models can rapidly screen massive virtual libraries of compounds to identify those likely to bind to a specific biological target. frontiersin.org Furthermore, deep learning can predict drug-target interactions and binding affinities. Molecular docking simulations, a form of computational modeling, can be used to visualize how different nitrofuran derivatives might bind to the active site of a target protein, helping to explain their selective activity against different pathogens. mdpi.com

Machine Learning ApplicationDescriptionRelevance to this compound
Generative Models (VAEs, GANs) AI algorithms that create new data (in this case, novel molecular structures) based on patterns learned from existing data. harvard.eduDesigning new nitrofuran derivatives with potentially improved activity or novel mechanisms of action.
Property Prediction (e.g., Random Forest) Supervised learning models that predict outcomes based on input features, such as predicting a molecule's activity from its structure. frontiersin.orgPrioritizing synthetic efforts by predicting the antibacterial efficacy and biopharmaceutical properties of designed compounds.
Virtual High-Throughput Screening (vHTS) Using computational methods to screen large libraries of virtual compounds against a target protein to identify potential hits. nih.govRapidly identifying promising candidates from vast chemical spaces for further experimental testing.
Molecular Docking A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comUnderstanding how structural modifications to the compound affect its binding to a bacterial target, guiding rational design.

Exploration of Prodrug Strategies for Optimized Biopharmaceutical Properties

Many promising drug candidates, including those in the nitrofuran class, face challenges related to their biopharmaceutical properties, such as low aqueous solubility and poor membrane permeability. researchgate.netnih.gov Prodrug strategies offer a powerful solution by chemically modifying a drug into a bioreversible entity that can overcome these barriers. mdpi.com The prodrug is inactive itself but is converted into the active parent drug within the body.

For this compound, a prodrug approach could be designed to:

Improve Solubility: Attaching a polar or ionizable promoiety can enhance the aqueous solubility of the compound.

Enhance Permeability: Modifying the compound to be more lipophilic can improve its ability to cross biological membranes, such as the bacterial cell wall or the human gut wall for oral absorption. mdpi.com

Achieve Targeted Delivery: A particularly relevant strategy for nitrofurans is leveraging their inherent chemical properties for targeted activation. The 5-nitrofuran group itself can act as a bioreductively activated system. rsc.org In the low-oxygen (hypoxic) environments characteristic of certain bacterial infections or solid tumors, cellular reductases can reduce the nitro group, triggering the release of the active therapeutic agent. This makes the 5-nitrofuran-2-ylmethyl group a potential prodrug system for selective drug release in target tissues. rsc.org

Mask Reactive Groups: The thiol group can be reactive. A prodrug approach could temporarily mask this group with a promoiety that is cleaved in vivo to release the active thiol, improving stability and controlling its reactivity.

Common chemical modifications used in prodrug design include the formation of esters, carbamates, or amides by linking the drug to a promoiety. baranlab.org

Prodrug StrategyRationalePotential Outcome for this compound
Increase Lipophilicity Attach a non-polar promoiety (e.g., form an ester). mdpi.comEnhanced absorption across biological membranes.
Increase Hydrophilicity Attach a polar promoiety (e.g., a phosphate or amino acid).Improved aqueous solubility for formulation.
Bioreductive Activation Utilize the 5-nitrofuran group for reduction-triggered release in hypoxic environments. rsc.orgTargeted release of the active drug at the site of infection, potentially reducing systemic exposure.
Masking Reactive Thiol Temporarily block the thiol group with a cleavable moiety.Increased stability and controlled release of the active thiol.

Emerging Research Directions in Nitrofuran Chemistry and Sulfur-Containing Bioactives

The broader fields of nitrofuran chemistry and sulfur-containing bioactives are continually evolving, presenting new opportunities for research into compounds like this compound.

Emerging Directions in Nitrofuran Chemistry:

Combating Antimicrobial Resistance: With the rise of multidrug-resistant bacteria, there is a renewed interest in "old" drug classes like nitrofurans. nih.gov Future research is focused on developing next-generation nitrofuran derivatives that can overcome existing resistance mechanisms. nih.gov

Late-Stage Functionalization (LSF): LSF is a powerful synthetic strategy that allows for the direct modification of complex molecules at a late stage in the synthesis. rsc.org Applying techniques like C-H functionalization to the nitrofuran scaffold enables the rapid generation of a diverse range of analogues, which can be screened to optimize activity and other properties. rsc.org

Advanced Synthesis Methods: Innovations in chemical synthesis are making the production of nitrofurans safer and more efficient. The development of continuous flow platforms, for instance, allows for the safe in situ generation and use of potentially hazardous reagents under mild conditions, improving yields and reproducibility. chemistryviews.org

Emerging Directions in Sulfur-Containing Bioactives:

Biosynthesis and Natural Products: Research is uncovering the diverse and complex ways that nature incorporates sulfur into bioactive molecules. nih.gov Understanding these biosynthetic pathways can inspire the design and synthesis of novel sulfur-containing drugs. The marine environment, in particular, is a rich source of unique bioactive sulfur compounds. google.com

Novel Synthetic Methods: Medicinal chemists are developing new and more efficient methods for forming carbon-sulfur bonds, which are critical for synthesizing sulfur-containing compounds. researchgate.net These advancements provide easier access to a wider variety of complex molecular architectures.

DNA-Encoded Libraries (DELs): The incorporation of sulfur-containing building blocks into DELs is an emerging area. researchgate.net DEL technology allows for the synthesis and screening of libraries containing billions of molecules, dramatically increasing the scale of drug discovery efforts for targets that can bind to sulfur-containing pharmacophores. researchgate.net

Sulfur in Peptides: Sulfur-containing amino acids and motifs like thioethers and disulfides are crucial for the structure and function of many peptide-based drugs and natural products. ecnu.edu.cn Research in this area continues to expand the therapeutic application of sulfur-containing peptides. ecnu.edu.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Nitrofuran-2-yl)methanethiol in laboratory settings?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 5-nitro-2-furaldehyde derivatives react with thiolating agents (e.g., thiourea or H₂S) under acidic or basic conditions. Catalysts like K₂WO₄/alumina may enhance selectivity for the thiol group over competing pathways . Key parameters include temperature (60–80°C), solvent polarity (methanol or DMF), and pH control to stabilize the nitro group and prevent furan ring degradation .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Identify furan ring protons (δ 6.5–7.5 ppm) and thiol (-SH) protons (δ 1.5–2.5 ppm, exchange broadened). Nitro groups cause deshielding of adjacent protons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 174.03) and fragmentation patterns .
  • FT-IR : Detect S-H stretches (~2550 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the primary chemical reactions involving this compound?

  • Methodology : The thiol group undergoes alkylation, oxidation, and nucleophilic substitution. For example:

  • Alkylation : React with alkyl halides (e.g., CH₃I) in basic media to form sulfides.
  • Oxidation : Use H₂O₂ or iodine to form disulfides or sulfonic acids .
  • Nucleophilic substitution : The nitro group activates the furan ring for electrophilic aromatic substitution, enabling coupling with amines or halides .

Advanced Research Questions

Q. How do computational models predict the stability and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can optimize geometry, assess nitro group electron-withdrawing effects, and predict reaction pathways. Studies show the nitro group reduces HOMO-LUMO gaps, increasing reactivity toward electrophiles. Conformational stability of the thiol group is influenced by intramolecular hydrogen bonding .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

  • Case Study : Derivatives like triazolo-thiadiazoles exhibit antimicrobial activity in vitro but show low bioavailability in vivo. Contradictions arise from variable nitroreductase enzyme expression in test models. Resolution : Use metabolomic profiling (LC-MS/MS) to track metabolite formation and adjust substituents (e.g., adding hydrophilic groups) to enhance solubility .

Q. How does the nitro group influence the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations reveal nitro group interactions with NADPH-binding sites in bacterial nitroreductases. The nitro moiety undergoes enzymatic reduction, generating reactive intermediates that disrupt DNA or protein function. Validate via enzyme inhibition assays (IC₅₀ values) and X-ray crystallography of enzyme-ligand complexes .

Q. What advanced analytical techniques quantify this compound degradation in environmental or biological matrices?

  • Methodology :

  • HPLC-MS/MS : Detect degradation products (e.g., sulfonic acids) using MRM transitions.
  • SPME-GC-MS : Monitor volatile byproducts (e.g., methanethiol) in environmental samples.
  • Isotopic labeling : Use ¹⁵N-labeled derivatives to track nitro group reduction pathways .

Q. How do solvent and pH conditions affect the stability of this compound during storage?

  • Methodology : Stability studies in buffered solutions (pH 2–12) show degradation accelerates under alkaline conditions (pH > 9) due to thiol oxidation. Methanolic solutions exhibit slower degradation than aqueous media. Use antioxidants (e.g., BHT) or inert atmospheres (N₂) to prolong shelf life. Monitor via kinetic UV-Vis spectroscopy (λ = 270 nm) .

Contradictions & Resolutions

  • Contradiction : Conflicting reports on nitro group reduction efficiency in aerobic vs. anaerobic conditions.

    • Resolution : Anaerobic bacterial models (e.g., Clostridium) show higher nitroreductase activity, explaining variability. Use controlled anaerobic chambers for reproducibility .
  • Contradiction : Discrepancies in cytotoxicity assays between mammalian and bacterial cells.

    • Resolution : Mammalian cells lack specific nitroreductases; use engineered cell lines expressing bacterial enzymes for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.